2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyrazine 2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyrazine
Brand Name: Vulcanchem
CAS No.: 2549013-96-7
VCID: VC11813909
InChI: InChI=1S/C16H22N6O/c1-2-14-19-20-15(22(14)7-1)11-21-8-3-13(4-9-21)12-23-16-10-17-5-6-18-16/h5-6,10,13H,1-4,7-9,11-12H2
SMILES: C1CC2=NN=C(N2C1)CN3CCC(CC3)COC4=NC=CN=C4
Molecular Formula: C16H22N6O
Molecular Weight: 314.39 g/mol

2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyrazine

CAS No.: 2549013-96-7

Cat. No.: VC11813909

Molecular Formula: C16H22N6O

Molecular Weight: 314.39 g/mol

* For research use only. Not for human or veterinary use.

2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyrazine - 2549013-96-7

Specification

CAS No. 2549013-96-7
Molecular Formula C16H22N6O
Molecular Weight 314.39 g/mol
IUPAC Name 3-[[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Standard InChI InChI=1S/C16H22N6O/c1-2-14-19-20-15(22(14)7-1)11-21-8-3-13(4-9-21)12-23-16-10-17-5-6-18-16/h5-6,10,13H,1-4,7-9,11-12H2
Standard InChI Key PPJZBWKCZUIZKX-UHFFFAOYSA-N
SMILES C1CC2=NN=C(N2C1)CN3CCC(CC3)COC4=NC=CN=C4
Canonical SMILES C1CC2=NN=C(N2C1)CN3CCC(CC3)COC4=NC=CN=C4

Introduction

The compound 2-{[1-({5H,6H,7H-pyrrolo[2,1-c] triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyrazine is a complex organic molecule featuring a pyrazine ring, a piperidine ring, and a pyrrolo[2,1-c] triazole moiety. This compound belongs to the class of nitrogen-containing heterocyclic compounds, which are known for their diverse biological activities and potential therapeutic applications.

Synthesis and Reaction Conditions

The synthesis of such complex heterocyclic compounds typically involves multiple steps, including the formation of the pyrrolo[2,1-c] triazole and piperidine rings, followed by their coupling to the pyrazine ring. Reaction conditions such as temperature, solvent choice, and reaction time must be optimized to achieve high yield and purity. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor the reaction progress and confirm product formation.

Mechanism of Action and Biological Activity

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. The structural features of the compound, including the pyrrolo[2,1-c] triazole and piperidine moieties, contribute to its binding affinity and specificity. Potential biological pathways could include modulation of signaling pathways or inhibition of specific enzymatic activities relevant in disease states.

Data Table: Comparison of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Biological Activity
Pyrazolo[1,5-a]pyrimidine DerivativesVariedTypically around 200-400Anticancer, Enzyme Inhibition
2-{5H,6H,7H-pyrrolo[2,1-c] triazol-3-yl}ethan-1-amine dihydrochlorideC7H14Cl2N4Not specifiedPotential therapeutic applications
2-methyl-1-{5H,6H,7H-pyrrolo[2,1-c] triazol-3-yl}propan-1-amineC9H16N4180.25Potential therapeutic applications

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